molecular formula C8H16N2O4 B1447151 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose CAS No. 1644434-29-6

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose

Cat. No.: B1447151
CAS No.: 1644434-29-6
M. Wt: 204.22 g/mol
InChI Key: ISOLGZVBSWHFJY-NOVGQOIWSA-N
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Description

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose is a complex organic compound that belongs to the class of amino sugars It is characterized by the presence of both acetylamino and amino groups attached to a galactopyranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-amino-2,4,6-trideoxy-alpha-D-galactopyranose using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-deoxy-D-glucose: Similar structure but lacks the acetylamino group.

    N-Acetylglucosamine: Contains an acetylamino group but differs in the sugar moiety.

    2-Amino-2-deoxy-D-galactose: Similar structure but lacks the acetyl group.

Uniqueness

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose is unique due to the presence of both acetylamino and amino groups on the galactopyranose ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(2S,3R,4S,5R,6R)-5-amino-2,4-dihydroxy-6-methyloxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-3-5(9)7(12)6(8(13)14-3)10-4(2)11/h3,5-8,12-13H,9H2,1-2H3,(H,10,11)/t3-,5+,6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLGZVBSWHFJY-NOVGQOIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)NC(=O)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)NC(=O)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644434-29-6
Record name 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644434296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(ACETYLAMINO)-4-AMINO-2,4,6-TRIDEOXY-.ALPHA.-D-GALACTOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8Y20ST4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose
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2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose
Reactant of Route 3
2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose
Reactant of Route 4
2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose
Reactant of Route 5
2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose
Reactant of Route 6
2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose

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